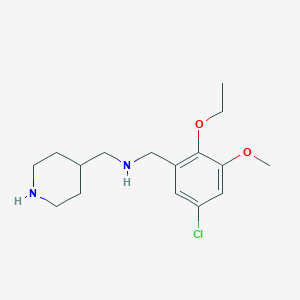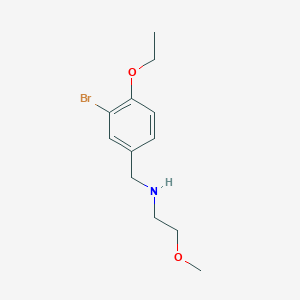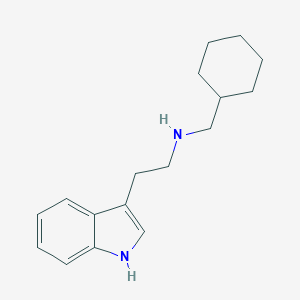![molecular formula C19H23N5O2 B271669 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, commonly known as MTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTB is a selective β2-adrenergic receptor agonist and has been shown to have promising effects in various fields of research.
Mécanisme D'action
MTB is a selective β2-adrenergic receptor agonist, which means it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, blood vessels, and other organs, resulting in bronchodilation and vasodilation. MTB also stimulates lipolysis and increases metabolic rate, which can lead to weight loss and improved glucose metabolism.
Biochemical and physiological effects:
MTB has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, increased cardiac output, increased oxygen consumption, increased glucose uptake, and increased lipolysis. MTB also has anti-inflammatory effects and can reduce airway inflammation in asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTB in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific targeting of these receptors. MTB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is its potential for off-target effects, as it may bind to other receptors in the body. Additionally, the effects of MTB may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Orientations Futures
There are a number of potential future directions for research on MTB. One area of interest is the development of novel formulations and delivery methods for MTB, such as inhalers or sustained-release formulations. Another area of interest is the use of MTB in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MTB, as well as its potential for use in other fields of research beyond respiratory and cardiovascular medicine.
Méthodes De Synthèse
MTB can be synthesized through a multistep process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the key intermediate, which is then coupled with butan-2-amine to yield the final product.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential therapeutic applications in various fields of research. In the field of respiratory medicine, MTB has been shown to have bronchodilatory effects and can be used as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In the field of cardiovascular medicine, MTB has been shown to have vasodilatory effects and can be used as a potential treatment for hypertension and heart failure. MTB has also been studied for its potential use in the treatment of obesity and metabolic disorders.
Propriétés
Nom du produit |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine |
|---|---|
Formule moléculaire |
C19H23N5O2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-14(2)20-13-15-10-11-17(18(12-15)25-3)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-12,14,20H,4,13H2,1-3H3 |
Clé InChI |
FYJLSYQMUHETTO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)


![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)
